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Compound of Interest

Compound Name: 2-Aminothiazole hydrochloride

Cat. No.: B1265835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
aminothiazole hydrochloride, a key heterocyclic building block in medicinal chemistry. The

following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for their

acquisition. This document is intended to serve as a valuable resource for the characterization

and quality control of this important compound.

Spectroscopic Data Summary
The spectral data for 2-aminothiazole hydrochloride is presented below. It is important to

note that while extensive data is available for the free base, 2-aminothiazole, specific

experimental data for the hydrochloride salt is less common. The data presented here for the

hydrochloride is based on the analysis of the free base and the known effects of protonation on

the respective spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
aminothiazole hydrochloride, both ¹H and ¹³C NMR provide characteristic signals that

confirm its molecular structure. The protonation of the exocyclic amino group or the ring

nitrogen in the presence of hydrochloric acid will lead to downfield shifts of adjacent protons

and carbons compared to the free base.
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Table 1: ¹H NMR Spectral Data of 2-Aminothiazole

Proton
Chemical Shift (δ)
in DMSO-d₆ (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-4 6.93 d 3.7

H-5 6.53 d 3.7

-NH₂ 6.86 s -

Note: For 2-aminothiazole hydrochloride, the chemical shifts of H-4 and H-5 are expected to

shift downfield due to the electron-withdrawing effect of the protonated amine group. The amine

protons will also be shifted downfield and may appear as a broader singlet.

Table 2: ¹³C NMR Spectral Data of 2-Aminothiazole

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm)

C-2 169.2

C-4 153.4

C-5 111.1

Note: In the hydrochloride salt, the chemical shifts of all carbons, particularly C-2 and C-4, are

anticipated to be deshielded and shift to a higher ppm value.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-aminothiazole hydrochloride is expected to show characteristic absorption

bands for the amine salt and the thiazole ring.

Table 3: FT-IR Spectral Data of 2-Aminothiazole
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretching (amine)

1620 Strong C=N stretching (thiazole ring)

1504 Medium C=C stretching (thiazole ring)

1115 Medium C-N stretching

Note: For 2-aminothiazole hydrochloride, a broad and strong absorption band is expected in

the 3000-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of an

ammonium salt. The C=N and C=C stretching frequencies may also be slightly shifted.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.

Table 4: Mass Spectrometry Data of 2-Aminothiazole

m/z Relative Intensity (%) Assignment

100 100 [M]⁺ (Molecular ion)

58 74 [M-C₂H₂N]⁺

73 17 [M-HCN]⁺

Note: For 2-aminothiazole hydrochloride, under typical electrospray ionization (ESI)

conditions in the positive ion mode, the spectrum is expected to show a prominent peak at m/z

101, corresponding to the protonated molecule [M+H]⁺ of the free base.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 2-
aminothiazole hydrochloride.
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NMR Spectroscopy
Protocol:

Sample Preparation: Dissolve 5-10 mg of 2-aminothiazole hydrochloride in approximately

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Internal Standard: Add a small amount of an appropriate internal standard, such as

tetramethylsilane (TMS) for organic solvents or a calibrated solvent signal for D₂O.

Data Acquisition:

¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A

larger number of scans will be required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
Protocol:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-aminothiazole hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400

cm⁻¹.
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Mass Spectrometry
Protocol:

Sample Preparation: Prepare a dilute solution of 2-aminothiazole hydrochloride
(approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and

acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source of a mass spectrometer.

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-

300 amu).

Visualizations
The following diagrams illustrate the relationships between the different spectroscopic

techniques and the structural information they provide, as well as a general workflow for

spectral analysis.
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Caption: Correlation of spectroscopic techniques with structural information.
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Caption: General experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Aminothiazole
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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